Oxan-4-ylmethanethiol

説明

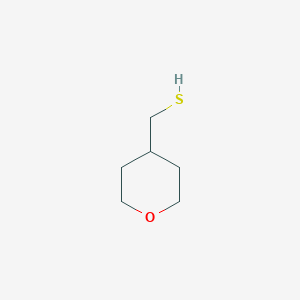

Oxan-4-ylmethanethiol is an organic compound with the molecular formula C6H12OS. It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) which is further connected to an oxane ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity.

特性

IUPAC Name |

oxan-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c8-5-6-1-3-7-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKUWPKYUBUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Oxan-4-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of oxan-4-ylmethanol with a thiolating agent such as hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a slightly acidic to neutral pH.

Industrial Production Methods: In industrial settings, the production of Oxan-4-ylmethanethiol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired purity level.

Types of Reactions:

Oxidation: Oxan-4-ylmethanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form simpler thiols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Reagents such as alkyl halides (R-X) are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: Simpler thiols, hydrocarbons

Substitution: Various substituted oxane derivatives

科学的研究の応用

Oxan-4-ylmethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Oxan-4-ylmethanethiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

類似化合物との比較

Methanethiol (CH3SH): A simpler thiol with a similar sulfurous odor but lacking the oxane ring.

Ethanethiol (C2H5SH): Another simple thiol with a slightly longer carbon chain.

Oxan-4-ylmethanol (C6H12O2): The alcohol analog of Oxan-4-ylmethanethiol, differing by the presence of a hydroxyl group instead of a thiol group.

Uniqueness: Oxan-4-ylmethanethiol is unique due to the presence of both the oxane ring and the thiol group, which confer distinct reactivity and properties. This combination makes it a versatile compound in various chemical reactions and applications.

生物活性

Oxan-4-ylmethanethiol is a sulfur-containing organic compound that has gained attention in various biological and pharmaceutical research fields. This article delves into its biological activities, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure

Oxan-4-ylmethanethiol can be structurally represented as follows:

This compound features a thiol group (-SH) attached to an oxane ring, which contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of Oxan-4-ylmethanethiol has been investigated in several studies, revealing its potential in various therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with thiol groups exhibit significant antioxidant capabilities. Oxan-4-ylmethanethiol may scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that Oxan-4-ylmethanethiol may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence that suggests Oxan-4-ylmethanethiol could offer neuroprotective benefits, potentially through reducing neuroinflammation and promoting neuronal survival.

Case Studies

Several notable case studies highlight the biological activity of Oxan-4-ylmethanethiol:

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of Oxan-4-ylmethanethiol in vitro.

- Methodology : DPPH radical scavenging assay was conducted.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of Oxan-4-ylmethanethiol.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

-

Neuroprotective Study :

- Objective : To investigate potential neuroprotective effects against oxidative stress-induced neuronal cell death.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without Oxan-4-ylmethanethiol treatment.

- Results : The treated cells showed significantly higher survival rates compared to untreated controls, suggesting neuroprotective effects.

Data Tables

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Radical Scavenging Assay | Significant reduction in DPPH concentration |

| Anticancer Activity | MTT Assay | Dose-dependent cytotoxicity observed |

| Neuroprotective Effects | Cell Viability Assay | Increased survival rates in treated neurons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。